N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, an indole moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a suitable linker, such as a sulfanylacetamide group, under specific conditions like the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or benzodioxole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole or benzodioxole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors due to its structural similarity to known bioactive molecules.
Pathways Involved: The compound could modulate signaling pathways by binding to specific proteins or altering the redox state within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(phenylmethyl)indol-3-yl]sulfanylacetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is unique due to the presence of the 2-methylphenyl group, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-18-6-2-3-7-20(18)14-28-15-25(21-8-4-5-9-22(21)28)32-16-26(29)27-13-19-10-11-23-24(12-19)31-17-30-23/h2-12,15H,13-14,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMWGFWZCDEZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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